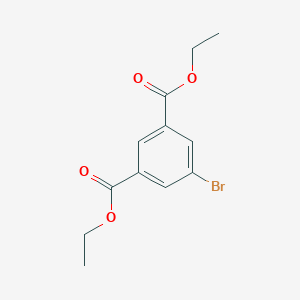

Diethyl 5-bromoisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFHATYWKREQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155567 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127437-29-0 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127437290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 5-bromoisophthalate chemical properties

An In-depth Technical Guide to Diethyl 5-bromoisophthalate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 127437-29-0) is a synthetically versatile aromatic compound. As a derivative of isophthalic acid, it features two activating ethyl ester groups and a strategically placed bromine atom on the benzene ring. This combination of functional groups makes it a valuable intermediate and building block in various fields of chemical synthesis, including the development of novel pharmaceuticals and advanced materials such as metal-organic frameworks (MOFs). The bromine atom serves as a key functional handle for substitution and cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and materials science.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties based on supplier data. It is important to note that there are conflicting reports regarding its physical state at ambient temperature, with some sources listing it as a crystalline solid and others as a liquid. This suggests that its melting point is likely near room temperature.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 5-bromobenzene-1,3-dicarboxylate | |

| CAS Number | 127437-29-0 | |

| Molecular Formula | C₁₂H₁₃BrO₄ | |

| Molecular Weight | 301.14 g/mol | |

| Physical Form | White to yellow powder/crystals or Liquid | |

| Purity | ≥97% | |

| Storage Temperature | Room Temperature / Ambient |

Note: Definitive experimental values for melting point, boiling point, density, and solubility are not consistently available in peer-reviewed literature. Researchers should perform their own characterization or consult the certificate of analysis from their specific supplier.

Synthesis and Mechanism

Reaction Mechanism: Fischer Esterification

The synthesis proceeds through a series of protonation and nucleophilic acyl substitution steps.

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates one of the carboxylic acid carbonyl groups, rendering it more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester product.

-

Repeat for Second Carboxyl Group: The process is repeated on the second carboxylic acid group to form the diethyl ester.

Figure 1: General mechanism of Fischer Esterification.

Illustrative Laboratory Protocol (for Dimethyl 5-bromoisophthalate)

While a specific protocol for the diethyl ester is not available, the following validated procedure for the synthesis of Dimethyl 5-bromoisophthalate provides a strong methodological basis.[1][2] Researchers should adapt this protocol by substituting methanol with anhydrous ethanol and optimizing reaction times and purification procedures accordingly.

-

Apparatus Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol).

-

Reagent Addition: Add anhydrous methanol (500 mL) and concentrated sulfuric acid (10 g) sequentially to the flask.

-

Reaction: Heat the reaction mixture to reflux with constant stirring for approximately 6 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Slowly add the reaction mixture dropwise to 1 L of distilled water, which will cause the product to precipitate.

-

Neutralization: Neutralize the mixture to a pH of 7-8 by the careful addition of a 5 wt% aqueous sodium bicarbonate solution.

-

Isolation: Collect the white precipitate by filtration. Wash the solid thoroughly with distilled water (e.g., two portions of 1 L).

-

Drying: Dry the resulting white solid in a vacuum oven at 50 °C for 48 hours to yield the final product.

Spectroscopic Characterization

Authentic, published spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is currently unavailable in the public domain. For any research application, it is imperative that the synthesized product be rigorously characterized using these standard analytical techniques to confirm its identity and purity.

Expected ¹H NMR Features: Based on its structure, the ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show:

-

A triplet signal for the methyl protons (-CH₃) of the ethyl groups.

-

A quartet signal for the methylene protons (-CH₂-) of the ethyl groups.

-

Two distinct signals in the aromatic region for the non-equivalent aromatic protons. One signal would appear as a triplet (or more accurately, a triplet-like singlet) for the proton at the C2 position, and another signal as a doublet for the two equivalent protons at the C4 and C6 positions.

Reactivity and Applications in Chemical Synthesis

The chemical utility of this compound is derived from its bifunctional nature. The aryl bromide moiety is a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions, while the ester groups can be hydrolyzed or transesterified.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile reaction site for forming new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination are powerful tools for elaborating the core structure.[3][4][5] This allows for the introduction of new aryl, vinyl, or alkyl groups, which is a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Figure 2: Key reaction pathways for this compound.

Intermediate for Metal-Organic Frameworks (MOFs)

The dicarboxylate structure makes this molecule and its parent acid ideal candidates for use as organic linkers or "struts" in the synthesis of Metal-Organic Frameworks (MOFs).[6][7] MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. By hydrolyzing the ester groups to the corresponding dicarboxylic acid, the resulting 5-bromoisophthalic acid can be reacted with metal salts to form porous frameworks. The bromine atom can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications like gas storage, separation, or catalysis.[8][9]

Use in Drug Discovery

While specific examples are not prevalent in the literature, compounds with this structural motif are valuable in pharmaceutical research. The isophthalate core provides a rigid scaffold from which different functional groups can be appended via cross-coupling at the bromine position. This allows for the systematic exploration of chemical space around a core structure to optimize biological activity and pharmacokinetic properties in a lead optimization campaign.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available safety data, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Work should be conducted in a well-ventilated fume hood. In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. Its utility stems from the presence of two key functional groups: the reactive aryl bromide site, which is amenable to a host of cross-coupling reactions, and the diethyl ester moieties, which can be further modified. While there is a notable lack of comprehensive, publicly available experimental data for this specific compound, its synthesis and reactivity can be reliably inferred from established chemical principles and data from close analogs like its dimethyl counterpart. For any application, particularly in a research or drug development setting, it is critical for the end-user to perform thorough in-house characterization to confirm the identity, purity, and properties of the material.

References

-

PubChem, National Center for Biotechnology Information. Diethyl 5-(Bromomethyl)isophthalate. [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Online] Available at: [Link]

- Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

-

Hosseini, M., et al. (2019). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. PMC. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of bromobenzene: 64. [Online] Available at: [Link]

-

MySkinRecipes. This compound. [Online] Available at: [Link]

-

Five Chongqing Chemdad Co., Ltd. DIMETHYL 5-BROMOISOPHTHALATE. [Online] Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester. [Online] Available at: [Link]

-

R Discovery. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Online] Available at: [Link]

-

MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. [Online] Available at: [Link]

-

University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Online] Available at: [Link]

-

SIELC Technologies. Dimethyl 5-bromoisophthalate. [Online] Available at: [Link]

-

Journal of Chemical Reviews. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. [Online] Available at: [Link]

-

OUCI. A pair of polymorphous metal–organic frameworks based on an angular diisophthalate linker: synthesis, characterization and gas adsorption properties. [Online] Available at: [Link]

-

PubMed. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Online] Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Highly-Functionalized Arene Synthesis Based on Palladium on Carbon-Catalyzed Aqueous Dehydr. [Online] Available at: [Link]

-

OSTI.GOV. Stable Metal–Organic Frameworks: Design, Synthesis, and Applications. [Online] Available at: [Link]

-

PMC, National Center for Biotechnology Information. 5-Bromobenzene-1,3-dicarbonitrile. [Online] Available at: [Link]

-

MDPI. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. [Online] Available at: [Link]

-

NIH, National Library of Medicine. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. [Online] Available at: [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Online] Available at: [Link]

-

PMC, National Center for Biotechnology Information. Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. [Online] Available at: [Link]

-

SciSpace. Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. [Online] Available at: [Link]

-

MDPI. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. [Online] Available at: [Link]

Sources

- 1. DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5 [chemicalbook.com]

- 2. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi-res.com [mdpi-res.com]

- 5. scispace.com [scispace.com]

- 6. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. Stable Metal–Organic Frameworks: Design, Synthesis, and Applications (Journal Article) | OSTI.GOV [osti.gov]

- 9. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diethyl 5-bromoisophthalate

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for Diethyl 5-bromoisophthalate, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol detailed herein is grounded in the principles of Fischer-Speier esterification, offering a robust and scalable method for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical aspects of quality control and troubleshooting to ensure a high-yield, high-purity outcome.

Introduction and Strategic Importance

This compound (CAS No: 127437-29-0) is a valuable aromatic building block in organic synthesis.[1] Its structure, featuring two diethyl ester functionalities and a strategically positioned bromine atom on an isophthalate core, makes it a versatile precursor. The ester groups can be hydrolyzed or transesterified, while the bromo-substituent serves as a handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. Consequently, this compound is frequently utilized in the synthesis of novel polymers and as an intermediate for active pharmaceutical ingredients (APIs).[2][3]

The primary synthetic route, which will be the focus of this guide, is the acid-catalyzed esterification of 5-bromoisophthalic acid with ethanol. This method is favored for its reliability, use of readily available reagents, and straightforward work-up procedures.

Synthetic Pathway: Fischer-Speier Esterification

The synthesis of this compound from 5-bromoisophthalic acid is a classic example of the Fischer-Speier esterification. This reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Mechanism: The reaction proceeds through a series of equilibrium steps:

-

Protonation: The strong acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.

This process occurs at both carboxylic acid sites on the isophthalic acid backbone.

The starting material, 5-bromoisophthalic acid, can be synthesized by the direct bromination of isophthalic acid in fuming sulfuric acid.[4][5][6] This process allows for the selective preparation of the 5-bromo isomer in high yield.[6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous dialkyl isophthalates and is designed for laboratory-scale preparation.[2][7]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Key Properties |

| 5-Bromoisophthalic Acid | 22351-91-9 | 245.02 | Starting material |

| Anhydrous Ethanol | 64-17-5 | 46.07 | Reagent and solvent |

| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | Catalyst, corrosive |

| Sodium Bicarbonate | 144-55-8 | 84.01 | For neutralization |

| Distilled Water | 7732-18-5 | 18.02 | For washing and precipitation |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser (Dimroth or Allihn)

-

Mechanical or magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Large beaker (2 L)

-

Büchner funnel and filtration flask

-

Vacuum oven

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a stopper. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add 5-bromoisophthalic acid (e.g., 0.45 mol, 110 g), anhydrous ethanol (500 mL), and, while stirring, slowly add concentrated sulfuric acid (10 g).[2][7] The addition of sulfuric acid is exothermic and should be done cautiously.

-

Reaction Under Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6 hours to ensure the reaction goes to completion.[2][7]

-

Isolation and Precipitation: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. In a separate 2 L beaker, prepare 1 L of ice-cold distilled water. Slowly pour the cooled reaction mixture into the beaker of cold water with stirring. A white precipitate of the crude product will form.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow, portion-wise addition of a 5% (w/v) aqueous sodium bicarbonate solution.[7] Stir the mixture until the pH reaches 7-8. Be cautious as CO₂ gas will evolve.

-

Filtration and Washing: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of distilled water (2 x 1 L) to remove any unreacted acid and inorganic salts.[2][7]

-

Drying: Transfer the collected white solid to a watch glass or crystallization dish and dry it in a vacuum oven at 50°C for 24-48 hours, or until a constant weight is achieved.[2][7] The expected yield is typically high, in the range of 85-95%.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Parameter | Method | Expected Result |

| Physical Form | Visual Inspection | White to yellow powder or crystals.[1] |

| Purity | HPLC / GC | >97%[1] |

| Identity | ¹H-NMR, ¹³C-NMR | Spectra consistent with the structure of this compound. |

| Identity | Mass Spectrometry (MS) | Molecular ion peak corresponding to C₁₂H₁₃BrO₄ (m/z = 301.14).[1] |

| Storage | - | Store at room temperature in an inert atmosphere.[1] |

Safety Precautions and Hazard Management

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

GHS Information (this compound):

-

Reagent-Specific Hazards:

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves, safety goggles, and a lab coat.

-

Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

-

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Water in reagents/glassware. 3. Insufficient catalyst. | 1. Extend reflux time; ensure proper temperature is maintained. 2. Use anhydrous ethanol and oven-dried glassware. 3. Verify the amount and concentration of sulfuric acid. |

| Product is Oily or Gummy | 1. Incomplete drying. 2. Presence of unreacted starting material or byproducts. | 1. Dry the product under vacuum for a longer duration. 2. Recrystallize the product from a suitable solvent like ethanol/water. |

| Final Product is Acidic | Incomplete neutralization or insufficient washing. | Re-suspend the product in water, neutralize again with sodium bicarbonate solution, filter, and wash thoroughly with distilled water. |

References

- Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

-

PubChem. (n.d.). Diethyl 5-(Bromomethyl)isophthalate. Retrieved from [Link]

-

Google Patents. (n.d.). EP 1293495 B1 - Process for the preparation of bromoisophthalic acid compounds. Retrieved from [Link]

-

ChemIntell. (2025). The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE. Retrieved from [Link]

-

Patsnap. (n.d.). Process for the preparation of bromoisophthalic acid compounds. Retrieved from [Link]

Sources

- 1. This compound | 127437-29-0 [sigmaaldrich.com]

- 2. DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5 [chemicalbook.com]

- 3. DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 7. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

Core Identity and Physicochemical Properties

An In-Depth Technical Guide to Diethyl 5-bromoisophthalate

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis protocols, strategic applications, and essential safety protocols, grounding all information in authoritative references.

This compound (CAS No. 127437-29-0) is an aromatic dicarboxylate ester. Its structure is distinguished by a benzene ring substituted with two ethyl ester groups at positions 1 and 3, and a bromine atom at position 5. This specific arrangement of functional groups—two modifiable esters and a reactive bromine atom—makes it an exceptionally versatile building block in organic synthesis.

The bromine atom serves as an excellent leaving group, making the molecule amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. Concurrently, the diethyl ester groups can be hydrolyzed to the corresponding carboxylic acid or converted into amides, enabling further functionalization.

Below is a diagram illustrating the chemical structure of this compound.

An In-depth Technical Guide to the Solubility of Diethyl 5-Bromoisophthalate in Organic Solvents

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of diethyl 5-bromoisophthalate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips the user with the foundational knowledge and detailed protocols to ascertain these values empirically.

Introduction to this compound and the Significance of its Solubility

This compound is a diester derivative of isophthalic acid. Its molecular structure, featuring a bromine atom and two ethyl ester groups on a benzene ring, imparts specific physicochemical properties that dictate its utility as an intermediate in the synthesis of pharmaceuticals and specialty polymers.

The solubility of a compound is a critical parameter in numerous scientific and industrial applications. In pharmaceutical development, solubility directly influences bioavailability, formulation strategies, and purification processes.[1][2] For materials science, controlling the solubility of monomers like this compound is essential for polymerization reactions, casting films, and creating homogenous blends. Therefore, a comprehensive understanding of its solubility profile in a range of organic solvents is paramount for its effective application.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity:

This compound possesses both polar and non-polar characteristics. The ester functional groups (-COOEt) are polar, capable of dipole-dipole interactions and acting as hydrogen bond acceptors. The benzene ring and the bromine atom contribute to the molecule's non-polar character. The overall polarity is a balance of these features.

Solvent Selection Rationale:

A range of organic solvents with varying polarities should be considered for solubility determination. These can be broadly categorized as:

-

Polar Protic Solvents: (e.g., methanol, ethanol) - Capable of hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane) - Possess polar bonds but lack O-H or N-H bonds for hydrogen donation.

-

Non-Polar Solvents: (e.g., toluene, hexane) - Primarily exhibit van der Waals forces.

A systematic investigation across this spectrum of solvents will provide a comprehensive solubility profile.

Experimental Determination of Solubility

Several methods can be employed to quantitatively determine the solubility of a solid in a liquid. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.[4][5]

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[1][2][4] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A thermostatically controlled shaker or magnetic stirrer is recommended.[5][6]

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Data Presentation:

The results of the gravimetric analysis should be recorded in a structured table.

| Solvent | Temperature (°C) | Volume of Saturated Solution (mL) | Mass of Dissolved Solute (g) | Solubility ( g/100 mL) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Causality Behind Experimental Choices:

-

Sealed Container: Prevents solvent evaporation, which would alter the concentration.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[4]

-

Equilibration Time: A sufficient duration is necessary to ensure that the solution is truly saturated.

-

Filtration: Essential for removing undissolved solid, which would otherwise lead to an overestimation of solubility.

Workflow Diagram:

Caption: Workflow for Gravimetric Solubility Determination.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-visible range and the solvent is transparent in that region.[6][7][8] It is a sensitive technique that requires less material than the gravimetric method.

Experimental Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Data Presentation:

The solubility data obtained via UV-Vis spectrophotometry should be tabulated.

| Solvent | Temperature (°C) | λmax (nm) | Concentration of Saturated Solution (mol/L) | Solubility ( g/100 mL) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Causality Behind Experimental Choices:

-

Calibration Curve: Essential for relating absorbance to concentration.

-

λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

-

Dilution: Saturated solutions often have absorbances that are too high to be accurately measured. Dilution brings the absorbance into the optimal range for the spectrophotometer.

Workflow Diagram:

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

Logical Relationship Diagram:

Caption: Factors Influencing the Solubility of this compound.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to report the temperature at which solubility is determined.[9]

-

Purity of Solute and Solvent: Impurities can alter the solubility of a substance. High-purity materials should be used for accurate measurements.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being tested.

Conclusion

This technical guide has outlined the theoretical principles and practical methodologies for determining the solubility of this compound in organic solvents. While a comprehensive, publicly available dataset on its solubility is currently lacking, the protocols detailed herein for gravimetric and UV-Visible spectrophotometric analysis provide a robust framework for researchers to generate this critical data. A systematic approach, considering a range of solvents and carefully controlling experimental parameters, will yield a valuable solubility profile, enabling the effective application of this compound in research and development.

References

-

Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 5-(Bromomethyl)isophthalate. Retrieved from [Link]

-

Five Chongqing Chemdad Co., Ltd. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Kuno, H., & Kaji, Y. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 553-559. Retrieved from [Link]

-

Cengage Learning. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. Retrieved from [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

van der Watt, J. G., & Viljoen, J. M. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(9), 595-596. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the NMR Spectroscopic Data of Diethyl 5-Bromoisophthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for diethyl 5-bromoisophthalate. As a key intermediate in the synthesis of various organic compounds, including metal-organic frameworks (MOFs), a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document, prepared from the perspective of a Senior Application Scientist, offers not just the data, but also the scientific rationale behind the spectral features, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Predicted NMR Spectra

This compound possesses a symmetrically substituted aromatic ring with two ethyl ester groups at positions 1 and 3, and a bromine atom at position 5. This substitution pattern dictates the appearance of its NMR spectra.

Below is the molecular structure with IUPAC numbering for the aromatic carbons and lettering for the protons to facilitate the discussion of the NMR data.

Caption: Molecular structure of this compound with atom labeling for NMR assignment.

Due to the plane of symmetry passing through C2, C5, and the bromine atom, the two ethyl ester groups are chemically equivalent, as are the aromatic protons H(d) and H(d').

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the two ester groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H(c) | ~8.5 - 8.7 | triplet (t) or multiplet (m) | 1H | ~1.5 - 2.0 (meta coupling) |

| H(d), H(d') | ~8.2 - 8.4 | doublet (d) or multiplet (m) | 2H | ~1.5 - 2.0 (meta coupling) |

| CH₂ (a, a') | ~4.4 | quartet (q) | 4H | ~7.1 |

| CH₃ (b, b') | ~1.4 | triplet (t) | 6H | ~7.1 |

Interpretation:

-

Aromatic Protons (H(c), H(d), H(d')): The aromatic protons are deshielded and appear in the downfield region of the spectrum (δ > 7.0 ppm) due to the aromatic ring current and the electron-withdrawing nature of the substituents.

-

The proton at position 4, H(c), is situated between the two ester groups and is expected to be the most deshielded. It will likely appear as a triplet or a more complex multiplet due to meta-coupling with the two equivalent H(d) protons. The expected coupling constant for this four-bond coupling (⁴J) is small, typically in the range of 1-3 Hz.

-

The protons at positions 2 and 6, H(d) and H(d'), are chemically equivalent and are expected to appear as a doublet or multiplet due to meta-coupling with H(c).

-

-

Ethyl Ester Protons (CH₂, CH₃):

-

The methylene protons (CH₂, a, a') are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear around 4.4 ppm. They are split into a quartet by the adjacent methyl protons.

-

The methyl protons (CH₃, b, b') are further from the electronegative oxygen and appear in the upfield region, around 1.4 ppm. They are split into a triplet by the adjacent methylene protons.

-

The relationship and splitting pattern of the aromatic protons can be visualized as follows:

Caption: Coupling relationships between the aromatic protons in this compound.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 - 166 |

| C1, C3 | ~133 - 135 |

| C4 | ~138 - 140 |

| C2, C6 | ~130 - 132 |

| C5 | ~122 - 124 |

| O-CH₂ | ~62 - 64 |

| CH₃ | ~14 - 15 |

Interpretation:

-

Carbonyl Carbons (C=O): The ester carbonyl carbons are significantly deshielded and appear at the lowest field, typically between 164 and 166 ppm.

-

Aromatic Carbons (C1-C6):

-

The quaternary carbons attached to the ester groups (C1, C3) are expected around 133-135 ppm.

-

The carbon bearing the bromine atom (C5) is subject to the "heavy atom effect," which, counterintuitively for an electronegative atom, can cause a slight shielding effect compared to a hydrogen-substituted carbon. Its chemical shift is predicted to be in the range of 122-124 ppm.

-

The carbon at position 4 (C4) is deshielded by the two adjacent ester groups and is expected to have a chemical shift around 138-140 ppm.

-

The carbons at positions 2 and 6 (C2, C6) are predicted to resonate around 130-132 ppm.

-

-

Ethyl Ester Carbons (O-CH₂, CH₃):

-

The methylene carbons (O-CH₂) are directly attached to the electronegative oxygen atom and are found around 62-64 ppm.

-

The methyl carbons (CH₃) are the most shielded carbons in the molecule, appearing at approximately 14-15 ppm.

-

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Equipment

-

This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

-

High-quality 5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

Sample Preparation Workflow

The following workflow ensures the preparation of a homogenous sample, which is critical for obtaining sharp and well-resolved NMR signals.

Unveiling the Solid State: A Technical Guide to the Anticipated Crystal Structure of Diethyl 5-Bromoisophthalate

For researchers and professionals in drug development and materials science, a profound understanding of a molecule's solid-state architecture is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in the journey from laboratory synthesis to market application. This guide focuses on Diethyl 5-Bromoisophthalate, a halogenated aromatic diester with significant potential as a versatile building block. While a definitive, publicly available crystal structure for this compound remains to be reported, this document will provide a comprehensive technical overview of its anticipated structural characteristics. By examining the crystallographic data of closely related analogs, we can construct a scientifically grounded model of its likely solid-state behavior, offering valuable insights for researchers working with this compound.

Introduction: The Significance of this compound

This compound belongs to a class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and functional polymers. The presence of the bromine atom and two diethyl ester functionalities on the aromatic ring provides a unique combination of reactivity and structural directionality. The bromine atom can participate in halogen bonding, a non-covalent interaction increasingly recognized for its role in crystal engineering and the design of supramolecular assemblies. The diethyl ester groups, with their conformational flexibility, are key determinants of the crystal packing and can engage in various intermolecular interactions, including hydrogen bonding.

While commercial suppliers characterize this compound as a white to yellow powder or crystals[1], the absence of a published single-crystal X-ray diffraction study necessitates a predictive approach based on empirical data from analogous structures.

Synthesis and Crystallization

The synthesis of this compound typically follows a two-step process, beginning with the bromination of isophthalic acid, followed by Fischer esterification.

Experimental Protocol: Synthesis of this compound

-

Bromination of Isophthalic Acid: 5-bromoisophthalic acid is a key precursor. It can be synthesized by the direct bromination of isophthalic acid.

-

Fischer Esterification:

-

To a solution of 5-bromoisophthalic acid in an excess of anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the diethyl ester.

-

Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

-

Crystallization:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvents for similar compounds include methanol, ethanol, or mixtures with water.[2]

-

Given its predicted insolubility in water, a mixed solvent system is a logical starting point for crystallization trials.

-

Predicted Crystal Structure: Insights from Analogs

In the absence of direct experimental data for this compound, we can infer its likely structural features by analyzing the published crystal structures of its close chemical cousins: dimethyl 5-iodoisophthalate, dimethyl 5-ethynylisophthalate, and dimethyl 5-nitroisophthalate.[3][4]

Comparative Crystallographic Data of Isophthalate Analogs

| Feature | Dimethyl 5-iodoisophthalate[3] | Dimethyl 5-ethynylisophthalate[3] | Dimethyl 5-nitroisophthalate[4] |

| Crystal System | Orthorhombic | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | Pnma | P-1 |

| Key Intermolecular Interactions | C—H···O hydrogen bonds, I···O halogen bonds | C—H···O hydrogen bonds, π–π stacking | C—H···O hydrogen bonds |

| Molecular Conformation | Twisted (methyl carboxylate groups tilted relative to the benzene ring) | Planar | Nearly planar (nitro group slightly rotated) |

Analysis and Predictions for this compound:

-

Molecular Conformation: The dimethyl 5-iodoisophthalate structure reveals that the methyl carboxylate groups are tilted with respect to the benzene ring.[3] This twisting is a common feature in substituted benzene rings, driven by the steric hindrance between the ester groups and the substituent at the 5-position. It is highly probable that this compound will also adopt a non-planar conformation, with the larger diethyl ester groups likely exhibiting a significant dihedral angle relative to the aromatic ring.

-

Intermolecular Interactions: The crystal packing will be governed by a combination of forces:

-

Halogen Bonding: The bromine atom in this compound is a potential halogen bond donor. Similar to the I···O interactions observed in the iodo-analog[3], we can anticipate the formation of Br···O interactions with the carbonyl oxygen atoms of neighboring molecules. This interaction can play a crucial role in directing the supramolecular assembly.

-

Hydrogen Bonding: Weak C—H···O hydrogen bonds, involving the aromatic and ethyl C-H groups as donors and the carbonyl oxygens as acceptors, are expected to be prevalent, contributing to the overall stability of the crystal lattice.

-

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, as seen in the ethynyl-analog[3], further stabilizing the crystal structure. The degree of stacking will depend on the overall molecular conformation and the influence of other intermolecular forces.

-

Experimental Workflow for Crystal Structure Determination

To definitively determine the crystal structure of this compound, a single-crystal X-ray diffraction (SC-XRD) experiment would be performed. The following diagram illustrates the typical workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental elucidation, a detailed analysis of its close structural analogs provides a robust framework for predicting its solid-state properties. Researchers can anticipate a non-planar molecular conformation and a rich network of intermolecular interactions, including halogen bonding, hydrogen bonding, and potentially π–π stacking. This predictive understanding is invaluable for designing crystallization experiments and for anticipating the material's behavior in various applications.

The next logical step is the growth of single crystals of this compound and the subsequent determination of its structure via single-crystal X-ray diffraction. This would not only provide definitive answers to the questions raised in this guide but also contribute to the broader understanding of crystal engineering principles in halogenated aromatic compounds, ultimately aiding in the rational design of new pharmaceutical and material formulations.

References

-

PubChem. Diethyl 5-(Bromomethyl)isophthalate. [Link]

-

Crystallography Open Database. Search results. [Link]

-

IUCr Journals. Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. [Link]

-

National Institutes of Health. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. [Link]

-

Crystallography Open Database. Search results. [Link]

-

Crystallography Open Database. Search results. [Link]

-

Crystallography Open Database. Search results. [Link]

-

Crystallography Open Database. Search results. [Link]

-

National Institutes of Health. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. [Link]

-

ResearchGate. Crystal structure of diethyl 2-(4-bromophenyl)-1,3-dioxane-5,5-dicarboxylate, C16H19BrO6. [Link]

-

Royal Society of Chemistry. Computational screening for prediction of co-crystals: method comparison and experimental validation. [Link]

-

ResearchGate. Dimethyl 5-nitroisophthalate. [Link]

-

ResearchGate. Single-crystal X-ray diffraction data of compound 9 b with ellipsoid.... [Link]

-

MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]

Sources

An In-Depth Technical Guide on the Reactivity of the Bromine Atom in Diethyl 5-Bromoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-bromoisophthalate is a versatile aromatic compound whose synthetic utility is primarily dictated by the reactivity of its carbon-bromine bond. This guide provides a comprehensive technical overview of the key transformations involving the bromine atom of this compound, with a particular focus on its applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings and practical considerations of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. Detailed experimental protocols and data are presented to equip researchers with the knowledge to effectively utilize this important building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in organic synthesis, valued for its trifunctional nature. The molecule possesses two ester functionalities that can be readily hydrolyzed or transformed, and a strategically positioned bromine atom on the aromatic ring. This bromine atom serves as a versatile handle for a variety of chemical transformations, making it an invaluable building block for the synthesis of complex organic molecules. Its applications span from the creation of novel pharmaceuticals and agrochemicals to the development of advanced materials like metal-organic frameworks (MOFs).[1] The reactivity of the C-Br bond is central to its utility, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 127437-29-0 | [1] |

| Molecular Formula | C₁₂H₁₃BrO₄ | [1] |

| Molecular Weight | 301.13 g/mol | [1] |

| Appearance | White to beige solid | [2] |

| Melting Point | 85-89 °C | [2] |

| Boiling Point | 150 °C | [2][3] |

| Solubility | Insoluble in water | [2][3] |

Synthesis of this compound

The synthesis of the closely related dimethyl 5-bromoisophthalate is well-documented and typically proceeds via two main routes:

-

Esterification of 5-Bromoisophthalic Acid: This is a common and straightforward method involving the acid-catalyzed esterification of 5-bromoisophthalic acid with the corresponding alcohol (in this case, ethanol).[2][4]

-

Bromination of Diethyl Isophthalate: Direct bromination of diethyl isophthalate can also be employed, though this may require harsher conditions and careful control to achieve the desired regioselectivity.[5][6]

A typical laboratory-scale synthesis of dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid involves refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid.[2][4] An analogous procedure with ethanol would yield the diethyl ester.

The Reactivity of the Bromine Atom: A Gateway to Molecular Diversity

The bromine atom in this compound is the focal point of its reactivity, enabling a wide array of synthetic transformations. The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[7] This positions aryl bromides as a good balance between reactivity and stability, making them ideal substrates for many coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8] The bromine atom of this compound readily participates in these transformations.

2.1.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9][10][11] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.[9][11]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

Reaction: this compound with Phenylboronic Acid

-

Reagents:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

-

Solvent: Toluene/Water (4:1)

-

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Add the toluene/water solvent mixture.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add Pd(OAc)₂ and PPh₃.

-

Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.1.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is of paramount importance in drug discovery, as the aryl amine moiety is a common feature in many biologically active molecules.[12] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][14] The choice of ligand is critical for the success of this reaction, with sterically hindered phosphine ligands often being employed.[14]

Experimental Protocol: A Representative Buchwald-Hartwig Amination

-

Reaction: this compound with Morpholine

-

Reagents:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

-

Solvent: Toluene

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and toluene.

-

Add morpholine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

-

2.1.3. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as precursors for more complex molecules.[15][16] The generally accepted mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate.[15]

Experimental Protocol: A Representative Sonogashira Coupling

-

Reaction: this compound with Phenylacetylene

-

Reagents:

-

This compound (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

-

Solvent: Tetrahydrofuran (THF)

-

Procedure:

-

To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add degassed THF and triethylamine.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Nucleophilic Aromatic Substitution (SNAAr)

While less common for simple aryl bromides, nucleophilic aromatic substitution can occur under specific conditions. The presence of the two electron-withdrawing ester groups on the aromatic ring of this compound activates the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups.[17] However, the bromine atom is meta to both ester groups, which diminishes their activating effect for direct displacement of the bromide. Therefore, SNAr reactions at the C-Br bond of this compound typically require harsh conditions (high temperatures and/or very strong nucleophiles) or the presence of additional activating groups.[17]

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic species.[18] This transformation is most commonly performed with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting aryllithium species is a potent nucleophile and can be reacted with a variety of electrophiles to introduce a wide range of functional groups. The rate of exchange generally follows the trend I > Br > Cl.[18]

Experimental Protocol: A Representative Metal-Halogen Exchange

-

Reaction: this compound with n-Butyllithium followed by quenching with CO₂

-

Reagents:

-

This compound (1.0 eq)

-

n-Butyllithium (1.1 eq in hexanes)

-

Dry carbon dioxide (CO₂)

-

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Bubble dry CO₂ gas through the solution for 30 minutes.

-

Allow the reaction to warm to room temperature and quench with 1 M HCl.

-

Extract the product with ethyl acetate, and wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude carboxylic acid derivative.

-

Applications in Drug Development and Materials Science

The versatile reactivity of the bromine atom in this compound makes it a valuable precursor in several cutting-edge fields.

-

Drug Discovery: The ability to easily introduce diverse functionalities via cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening. The isophthalate core can serve as a scaffold for the development of new therapeutic agents, including those that fall "beyond the rule of five" (bRo5), such as PROTACs.[19]

-

Materials Science: this compound and its derivatives are used as linkers in the synthesis of metal-organic frameworks (MOFs).[1] The bromine atom can be retained in the final structure for post-synthetic modification or can be replaced during the synthesis to tune the properties of the MOF for applications in gas storage, separation, and catalysis.[1]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its bromine atom, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to construct complex molecular architectures. A thorough understanding of the principles and practicalities of these reactions, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this important intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Fairlamb, I. J. P., & Kapdi, A. R. (2016). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 52(33), 5727-5730. [Link]

-

Krupička, F., et al. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Communications, 58(1), 84-87. [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research. (2025, October 24). Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of bromoisophthalic acid compounds.

-

NIH. (2016, February 27). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

European Patent Office. (2001, December 13). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - European Patent Office - EP 1293495 B1. Retrieved January 10, 2026, from [Link]

-

DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 10, 2026, from [Link]

-

RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Retrieved January 10, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 10, 2026, from [Link]

-

NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved January 10, 2026, from [Link]

-

NIH. (n.d.). OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com. Retrieved January 10, 2026, from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 10, 2026, from [Link]

-

SIELC Technologies. (n.d.). Dimethyl 5-bromoisophthalate. Retrieved January 10, 2026, from [Link]

-

YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved January 10, 2026, from [Link]

-

Shanghai Minstar Chemical Co., Ltd. (n.d.). dimethyl 5-bromoisophthalate cas no.51760-21-5. Retrieved January 10, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 10, 2026, from [Link]

-

Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved January 10, 2026, from [Link]

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved January 10, 2026, from [Link]

-

NIH. (2025, May 25). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC. Retrieved January 10, 2026, from [Link]

-

The Addition-Elimantion Mechanism. (2019, September 3). 17.10: Nucleophilic Aromatic Substitution. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5 [chemicalbook.com]

- 3. DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 5. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 19. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]

Hydrolysis of diethyl 5-bromoisophthalate to 5-bromoisophthalic acid

An In-depth Technical Guide to the Synthesis of 5-Bromoisophthalic Acid via Hydrolysis of Diethyl 5-Bromoisophthalate

This guide provides a comprehensive technical overview of the hydrolysis of this compound, a crucial chemical transformation for the production of 5-bromoisophthalic acid. This key intermediate is instrumental in the development of advanced polymers, functional chemicals, and as a building block in pharmaceutical and agricultural compounds.[1][2] This document moves beyond a simple recitation of steps to delve into the mechanistic underpinnings, process optimization, and critical safety considerations, reflecting field-proven expertise for researchers and drug development professionals.

Strategic Overview: The Importance of Saponification

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. In this context, the hydrolysis of this compound is most effectively achieved through saponification—a base-mediated process. This method is favored for its high efficiency and reliability. The reaction proceeds by converting the diethyl ester into its corresponding dicarboxylate salt, which is soluble in the aqueous reaction medium. Subsequent acidification precipitates the desired 5-bromoisophthalic acid, which exhibits low solubility in acidic aqueous solutions, facilitating its isolation.

The Mechanistic Pathway of Base-Catalyzed Hydrolysis

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The saponification of this compound is a two-step nucleophilic acyl substitution reaction occurring at each of the two ester groups.

Step 1: Nucleophilic Attack The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a transient tetrahedral intermediate.

Step 2: Reformation of the Carbonyl and Ejection of the Leaving Group The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Step 3: Acid-Base Reaction The ejected ethoxide is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

Step 4: Acidification (Workup) After the saponification is complete, the reaction mixture, containing the disodium 5-bromoisophthalate salt, is treated with a strong mineral acid (e.g., HCl). This protonates the carboxylate anions, causing the neutral 5-bromoisophthalic acid to precipitate out of the solution.

The following diagram illustrates the mechanistic flow for one of the two ester groups.

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps that ensure reaction completion and high product purity.

Reagent and Equipment Data

A summary of the necessary reagents is provided below. Ensure all reagents are of appropriate grade and handled according to their Safety Data Sheets (SDS).

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| This compound | C₁₂H₁₃BrO₄ | 301.13 | 18642-44-9 | Intermediate in MOF synthesis.[3] |

| 5-Bromoisophthalic Acid | C₈H₅BrO₄ | 245.03 | 23351-91-9 | White solid.[2][4][5][6] |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive solid. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive liquid (used as ~6M solution). |

Step-by-Step Hydrolysis Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 33.2 mmol).

-

Solvent Addition : Add 100 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the ester is fully dissolved.

-

Base Addition : In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.0 g, 100 mmol, ~3 equivalents) in 25 mL of deionized water. Carefully add the NaOH solution to the stirred ethanolic solution in the flask. Causality Note: A stoichiometric excess of base is used to ensure the reaction goes to completion and to account for any potential side reactions or impurities.

-

Reflux : Heat the reaction mixture to reflux using a heating mantle. Allow the mixture to reflux gently for 2-4 hours. The progress of the saponification can be monitored by the disappearance of the insoluble ester layer, resulting in a clear, homogeneous solution. Causality Note: Heating under reflux increases the reaction rate significantly without loss of solvent.

-